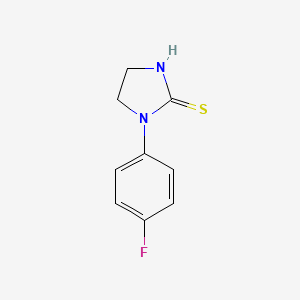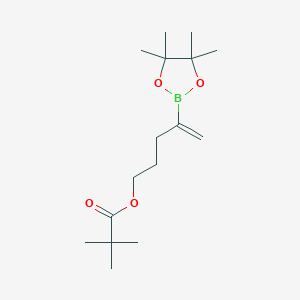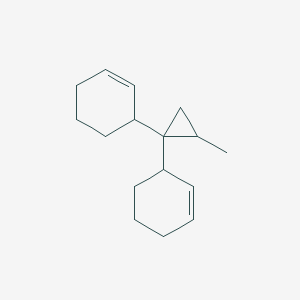
3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene is an organic compound with the molecular formula C16H24 It is a complex cyclic hydrocarbon featuring a cyclohexene ring fused with a cyclopropyl group and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexane derivatives.
Scientific Research Applications
3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving the interaction of cyclic hydrocarbons with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexene: A simpler cyclic hydrocarbon with a methyl group attached to the cyclohexene ring.
Cyclohexenone: A ketone derivative of cyclohexene, used as an intermediate in organic synthesis.
Uniqueness
3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene stands out due to its complex structure, which combines multiple cyclic systems. This structural complexity provides unique chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
69083-58-5 |
|---|---|
Molecular Formula |
C16H24 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
3-(1-cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene |
InChI |
InChI=1S/C16H24/c1-13-12-16(13,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h4,6,8,10,13-15H,2-3,5,7,9,11-12H2,1H3 |
InChI Key |
YLBKOQBFLVCUOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C2CCCC=C2)C3CCCC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



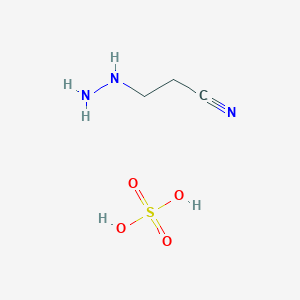
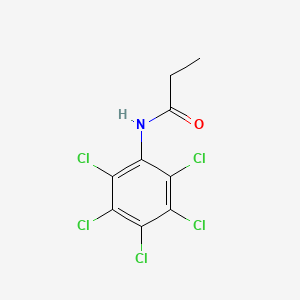
![4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine](/img/structure/B14000214.png)

![n-Benzyl-1-[(4-bromophenyl)sulfanyl]-n-{[(4-bromophenyl)sulfanyl]methyl}methanamine](/img/structure/B14000229.png)
![2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid](/img/structure/B14000231.png)
![2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone](/img/structure/B14000239.png)
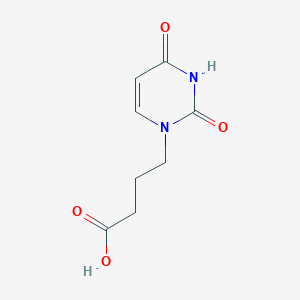
![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)
